molecular formula C18H28N2O5S B6557295 N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-2-methylpropanamide CAS No. 1040642-77-0

N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-2-methylpropanamide

Cat. No.: B6557295
CAS No.: 1040642-77-0
M. Wt: 384.5 g/mol
InChI Key: CUCDDWGVJODVSI-UHFFFAOYSA-N
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Description

This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . It’s a structurally diverse compound that has been synthesized as an inhibitor of HIV-1 reverse transcriptase .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound was characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were predicted and found to be within the acceptable range of drugable properties .

Mechanism of Action

This compound acts as an inhibitor of HIV-1 reverse transcriptase . Reverse transcriptase is an enzyme of HIV, and inhibiting this enzyme is a key strategy in the treatment of HIV infection .

Future Directions

The synthesized compounds showed moderate to promising HIV-1 RT inhibition activity . The structure–activity relationship (SAR) studies can help in the identification of further leads as well as in the design of newer potential inhibitors of HIV-1 RT .

Properties

IUPAC Name

N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-13(2)18(21)19-7-5-9-26(22,23)20-8-6-14-10-16(24-3)17(25-4)11-15(14)12-20/h10-11,13H,5-9,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDDWGVJODVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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